REACTION_CXSMILES
|
[OH:1][C:2]1[CH:14]=[CH:13][C:12]2[NH:11][C:10]3[C:9]([CH3:15])=[C:8]4[CH:16]=[CH:17][N:18]=[CH:19][C:7]4=[C:6]([CH3:20])[C:5]=3[C:4]=2[CH:3]=1.C([O-])(O)=O.[Na+].[C:26](OC(=O)C)(=[O:28])[CH3:27]>C(Cl)(=O)C>[C:26]([O:1][C:2]1[CH:14]=[CH:13][C:12]2[NH:11][C:10]3[C:9]([CH3:15])=[C:8]4[CH:16]=[CH:17][N:18]=[CH:19][C:7]4=[C:6]([CH3:20])[C:5]=3[C:4]=2[CH:3]=1)(=[O:28])[CH3:27] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=2C=3C(=C4C(=C(C3NC2C=C1)C)C=CN=C4)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
was washed well with water
|
Type
|
DISSOLUTION
|
Details
|
The dried solids (10 g.; 86%) were dissolved in tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
Crystallization from tetrahydrofuran-ethyl acetate mixture
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=2C=3C(=C4C(=C(C3NC2C=C1)C)C=CN=C4)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |